molecular formula C6H6Cl3NO2S B3006331 2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid;hydrochloride CAS No. 2490401-72-2

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid;hydrochloride

Cat. No.: B3006331
CAS No.: 2490401-72-2
M. Wt: 262.53
InChI Key: QIEVJKLPHJXSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid;hydrochloride is a useful research compound. Its molecular formula is C6H6Cl3NO2S and its molecular weight is 262.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds :

    • The reactivity of amino and carboxy terminal groups in similar molecules has been utilized to prepare derivatives, such as tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, showing the potential for creating diverse compounds (Putis, Shuvalova, & Ostrovskii, 2008).
    • New amino acid derivatives with Schiff base ligands have been synthesized and characterized, demonstrating applications in studying their antioxidant and selective xanthine oxidase inhibitory studies, highlighting the compound's relevance in biochemical applications (Ikram et al., 2015).
  • Potential in Drug Synthesis and Discovery :

    • 2-Amino substituted benzothiazole and other similar compounds have been synthesized for microbial studies, indicating their potential use in developing new drugs (Patel & Agravat, 2007).
    • Compounds like 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxylimino acetic acid, similar in structure to the queried compound, have applications in preparing new cephalosporins, showing their relevance in antibiotic development (Chen Ai-lian, 2008).
  • Applications in Analytical Chemistry :

    • The compound's analogs have been used in developing methods for the determination of amines in high-performance liquid chromatography with fluorescence detection, indicating its utility in analytical chemistry (You et al., 2006).

Mechanism of Action

The mechanism of action of “2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid;hydrochloride” is not provided in the search results. More detailed information might be found in technical documents or peer-reviewed papers related to this compound .

Safety and Hazards

The safety information for “2- (2,5-dichlorothiophen-3-yl)acetic acid” is provided with hazard statements H302, H312, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P337, P362+P364, P405, P501 . These statements provide information about the hazards associated with this compound and the precautions that should be taken when handling it.

Future Directions

The future directions for the use and study of “2-Amino-2-(2,5-dichlorothiophen-3-yl)acetic acid;hydrochloride” are not provided in the search results. More detailed information might be found in technical documents or peer-reviewed papers related to this compound .

Properties

IUPAC Name

2-amino-2-(2,5-dichlorothiophen-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S.ClH/c7-3-1-2(5(8)12-3)4(9)6(10)11;/h1,4H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEVJKLPHJXSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(C(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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